![molecular formula C17H18ClNO3S B335343 ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B335343.png)
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to form the thiophene ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-methylphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Uniqueness
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H18ClNO3S |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-13-10(3)23-16(14(13)17(21)22-5-2)19-15(20)11-6-8-12(18)9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
VDXCKWPYZQJBKO-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


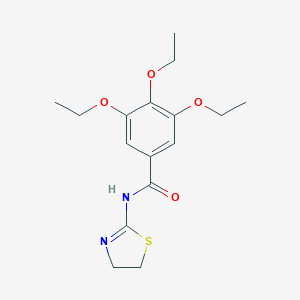
![Methyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B335261.png)
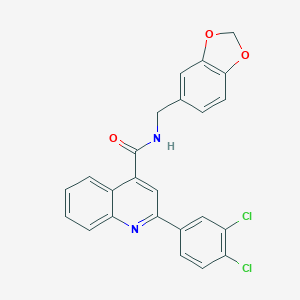
![isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335263.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335265.png)
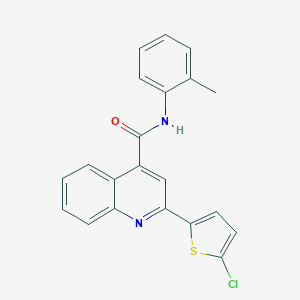
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-cinnamylpiperazine](/img/structure/B335272.png)
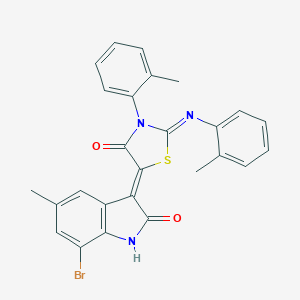
![isopropyl 2-{[3-(4-bromophenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335277.png)
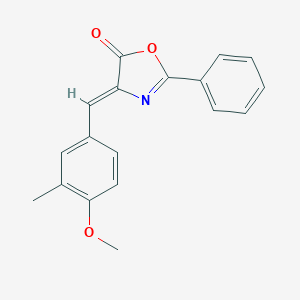
![Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335280.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B335282.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B335283.png)
![Diisopropyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335284.png)
